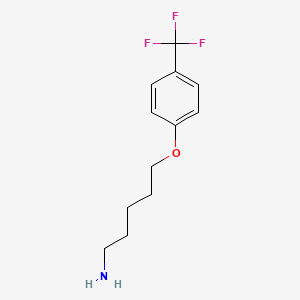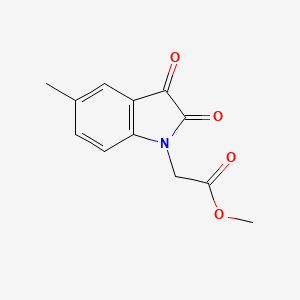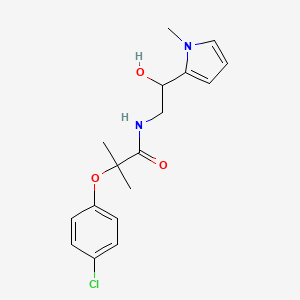
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine” is a chemical compound with the molecular formula C12H16F3NO . It is structurally similar to fluoxetine, an antidepressant drug .
Molecular Structure Analysis
The molecular structure of “5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine” consists of a pentan-1-amine chain attached to a trifluoromethyl group through a phenoxy bridge . The exact mass of the molecule is 323.14969875 g/mol .Physical And Chemical Properties Analysis
“5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine” has a molecular weight of 323.4 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 7 .Applications De Recherche Scientifique
Solid Phase Synthesis Applications
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine has been explored for its applications in solid phase synthesis. For instance, Bleicher, Lutz, and Wuethrich (2000) discussed the synthesis of novel linkers for solid phase synthesis, emphasizing the stability and efficiency of these supports in synthesizing carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Photodynamic and Photochemical Applications
The compound's potential in photodynamic and photochemical applications was explored by González-Blanco, Bourdelande, and Marquet (1997), who investigated the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines (González-Blanco, Bourdelande, & Marquet, 1997).
Catalysis and Organic Synthesis
In the field of catalysis and organic synthesis, Ohta, Yamada, and Sato (2016) examined the vapor-phase catalytic dehydration of amino alcohols over various oxide catalysts, demonstrating the conversion of 5-amino-1-pentanol into valuable chemical compounds (Ohta, Yamada, & Sato, 2016).
Development of Fluorescent and Colorimetric Probes
The development of fluorescent and colorimetric probes is another significant application. Diana, Caruso, Tuzi, and Panunzi (2020) synthesized a new fluorescent and colorimetric pH probe that could potentially serve as a real-time sensor for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Medicinal Chemistry Perspectives
From a medicinal chemistry perspective, compounds like bicyclo[1.1.1]pentan-1-amine, which have structures similar to 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine, have been studied for their unique properties and synthesis methods. Goh et al. (2014) reported on a scalable route to synthesize such amines, highlighting their importance in medicinal chemistry (Goh et al., 2014).
Polymerization and Material Science
The compound has also found applications in polymerization and material science. Tshuva, Goldberg, Kol, and Goldschmidt (2001) discussed the living polymerization of alpha-olefins using an amine bis(phenolate) titanium catalyst, showcasing the potential of such compounds in producing high molecular weight polymers (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).
Environmental Applications
In environmental applications, Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes, indicating the potential of such compounds in water treatment and filtration (Liu et al., 2012).
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenoxy]pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c13-12(14,15)10-4-6-11(7-5-10)17-9-3-1-2-8-16/h4-7H,1-3,8-9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHWHMKWBDDER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)





![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)




![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
